

High-Purity 4-Methyl-2-nitroaniline: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-2-nitroaniline

Cat. No.: B134579

[Get Quote](#)

Introduction

4-Methyl-2-nitroaniline (also known as 2-nitro-p-toluidine) is a key organic intermediate with the chemical formula $\text{CH}_3\text{C}_6\text{H}_3(\text{NO}_2)\text{NH}_2$.^[1] It appears as a red or bright orange crystalline powder.^{[2][3]} This compound serves as a fundamental building block in various research and industrial applications, primarily due to the reactivity of its amino and nitro functional groups. High-purity grades (typically $\geq 98\text{-}99\%$) are essential for achieving predictable outcomes and high yields in complex syntheses.^[1] Its primary applications are in the synthesis of azo dyes and pigments, but it also serves as a precursor in the development of pharmaceuticals, agrochemicals, and advanced materials for nonlinear optical applications.^{[4][5][6]}

Data Presentation

Quantitative data regarding the physical, chemical, and analytical properties of **4-Methyl-2-nitroaniline** are summarized below for easy reference.

Table 1: Physicochemical Properties of **4-Methyl-2-nitroaniline**

Property	Value	Reference
CAS Number	89-62-3	[1] [2]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1] [2]
Molecular Weight	152.15 g/mol	[1]
Appearance	Red crystals or bright orange powder	[2] [3]
Melting Point	115-116 °C	[1]
Solubility	Soluble in ethanol; sparingly soluble in water (<1 mg/mL)	[2] [3] [7]
Density	~1.164 g/cm ³	[3] [7]

| Flash Point | 157 °C (315 °F) |[\[3\]](#)[\[7\]](#) |

Table 2: Summary of Reported Synthesis Yields

Starting Material	Key Reagents	Reported Yield	Reference
N-(p-toluene) ethyl carbamate	Copper sulfate, tert-butyl nitrite	70%	[8]
N-(p-toluene) ethyl carbamate	Copper chloride, tert-butyl nitrite	79%	[8]
p-methyl acetanilide	Nitric acid, Sulfuric acid, NaOH	81-86% (total yield)	[2]

| N-Benzenesulfonyl-o-toluidine | Nitric acid, Sulfuric acid | 80% |[\[6\]](#) |

Application Notes

Intermediate for Azo Dyes and Pigments

The most significant application of high-purity **4-Methyl-2-nitroaniline** is in the synthesis of azo compounds. It serves as a diazo component, also known as a "fast base," in the production of

pigments like Toluidine Red and other red azo dyes used in textiles, printing inks, and plastics. [4][9] The process involves the diazotization of the primary amino group of **4-Methyl-2-nitroaniline**, followed by a coupling reaction with a suitable coupling component (e.g., a naphthol derivative). The purity of the starting material is critical for achieving the desired color intensity, hue, and stability of the final pigment.[4]

Precursor in Pharmaceutical and Agrochemical Synthesis

In drug discovery and development, the **4-Methyl-2-nitroaniline** scaffold is a versatile starting point.[6][10] The nitro group can be selectively reduced to an amine, yielding a diamine intermediate.[6] This diamine can then be used to construct more complex heterocyclic molecules with potential biological activity.[6] The electron-withdrawing nature of the nitro group also makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, providing another route for functionalization.[6][10]

Material Science and Nonlinear Optics (NLO)

Single crystals of **4-Methyl-2-nitroaniline** have been grown and characterized for their third-order nonlinear optical (NLO) properties.[5] Materials with strong NLO responses are crucial for applications in optoelectronics, such as optical switching.[5] Research in this area involves growing high-quality single crystals from solution and characterizing their optical, thermal, and dielectric properties.[5] The study of such organic crystals contributes to the development of new materials for advanced optical technologies.[5]

Analytical Chemistry Standard

While **4-Methyl-2-nitroaniline** itself is an analyte of interest, its deuterated isotopologue, **4-Methyl-2-nitroaniline-d6**, is specifically synthesized for use as a high-purity internal standard in quantitative analysis.[11] This is particularly important in isotope dilution mass spectrometry (IDMS), a gold-standard technique for its high precision and accuracy.[11] The deuterated standard is chemically identical to the analyte, ensuring it behaves the same way during sample preparation and chromatography, but its different mass allows for precise quantification by a mass spectrometer.[11]

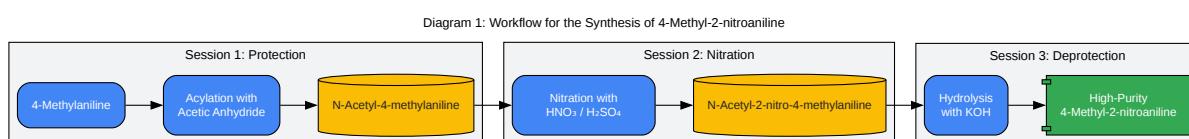
Experimental Protocols

Protocol 1: Synthesis of High-Purity 4-Methyl-2-nitroaniline from N-acetyl-4-methylaniline

This protocol is a three-session laboratory procedure involving the protection of an amine, nitration, and subsequent deprotection.[12]

Session 1: Preparation of N-Acetyl-4-methylaniline (Amine Protection)

- Add 4-methylaniline (0.1 mol, 10.7 g) and dry toluene (20 mL) to a reaction flask.
- With stirring, slowly add distilled acetic anhydride (0.1 mol, 10.2 g) dropwise, keeping the internal temperature below 80 °C.
- After the addition is complete, cool the mixture to room temperature to allow the product to precipitate.
- Collect the solid product by vacuum filtration and wash it with petroleum ether (~50 mL).
- Recrystallize the crude product from an ethanol/water (4:1) mixture to obtain pure N-acetyl-4-methylaniline.


Session 2: Nitration of N-Acetyl-4-methylaniline

- In a flask equipped with a condenser and a dropping funnel, add glacial acetic acid (12.5 mL) and the N-acetyl-4-methylaniline (0.094 mol, 14 g) from Session 1.
- Slowly add concentrated H₂SO₄ (25 mL) to the mixture.
- Cool the flask in an ice/salt bath to 0–2 °C with stirring.
- Separately, prepare a nitrating mixture by combining concentrated HNO₃ (7.5 mL) and concentrated H₂SO₄ (3.5 mL). Cool this mixture.
- Add the cold nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
- After addition, remove the cooling bath and stir at room temperature for 1 hour.

- Pour the reaction mixture over crushed ice (~150 g) and let it stand for 15-20 minutes until the product separates.
- Filter the product, wash thoroughly with cold water, and dry. Recrystallize from ethanol to get N-acetyl-2-nitro-4-methylaniline.

Session 3: Hydrolysis to 2-Nitro-4-methylaniline (Deprotection)

- In a 250 mL round-bottom flask, prepare a solution of KOH (0.1 mol, 5.7 g) in water (8 mL) and ethanol (50 mL).
- Add the N-acetyl-2-nitro-4-methylaniline (0.042 mol, 8.1 g) from Session 2 in small portions.
- Reflux the resulting red solution for 1 hour in a water bath.
- Remove from heat and add 60 mL of H₂O dropwise through the condenser. The final product will crystallize as dark red needles.
- Cool the mixture and collect the crystals by vacuum filtration.

[Click to download full resolution via product page](#)

Diagram 1: Workflow for the Synthesis of **4-Methyl-2-nitroaniline**

Protocol 2: General Procedure for Azo Dye Synthesis

This protocol outlines the fundamental steps for using **4-Methyl-2-nitroaniline** as a diazo component to create an azo dye.

- Diazotization:

- Dissolve **4-Methyl-2-nitroaniline** (1 equivalent) in an aqueous solution of hydrochloric acid or sulfuric acid.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1 equivalent) dropwise while maintaining the temperature below 5 °C.
- Stir the mixture for 15-30 minutes at this temperature. The formation of the diazonium salt solution is complete when the solution gives a positive test on starch-iodide paper.

- Coupling Reaction:
 - In a separate vessel, dissolve the coupling component (e.g., 2-Naphthol, 1 equivalent) in an aqueous alkaline solution (e.g., sodium hydroxide).
 - Cool the solution of the coupling component to 0-5 °C.
 - Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
 - Maintain a slightly alkaline pH during the coupling reaction to facilitate the reaction. An intensely colored precipitate (the azo dye) will form.
 - Stir the reaction mixture for 1-2 hours to ensure the completion of the coupling.
- Isolation and Purification:
 - Collect the precipitated dye by vacuum filtration.
 - Wash the filter cake thoroughly with cold water to remove any unreacted salts.
 - Dry the purified azo dye in an oven at an appropriate temperature (e.g., 60-80 °C).

Diagram 2: General Workflow for Azo Dye Synthesis

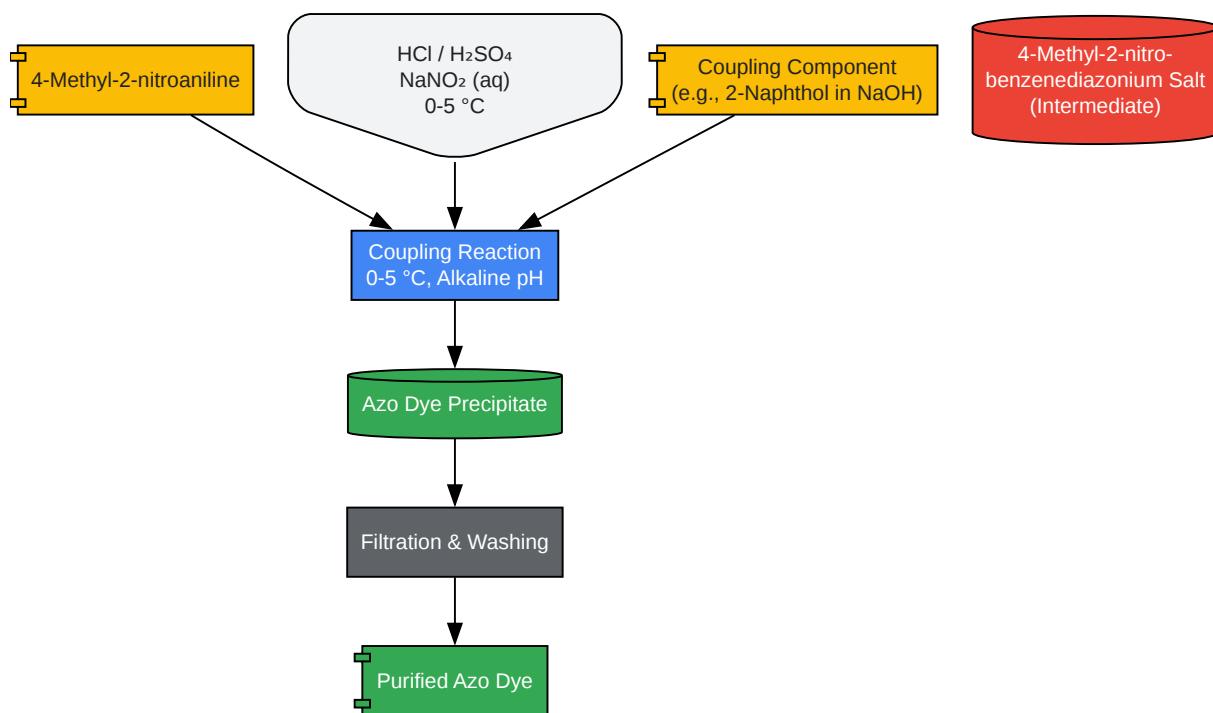

[Click to download full resolution via product page](#)

Diagram 2: General Workflow for Azo Dye Synthesis

Protocol 3: Quantitative Analysis using 4-Methyl-2-nitroaniline-d6 Internal Standard

This protocol describes the use of a deuterated internal standard for quantifying **4-Methyl-2-nitroaniline** in a sample matrix (e.g., water) by LC-MS/MS.[11]

- Preparation of Standards and Solutions:
 - Analyte Stock (1 mg/mL): Accurately weigh 10 mg of **4-Methyl-2-nitroaniline** and dissolve in 10 mL of methanol.

- Internal Standard (IS) Working Solution (1 µg/mL): Prepare a 1 µg/mL working solution of **4-Methyl-2-nitroaniline-d6** in methanol.
- Calibration Standards: Create a series of calibration standards (e.g., 1 to 500 ng/mL) by spiking the analyte stock into a blank matrix. Add the IS working solution to each calibrator for a final concentration of 50 ng/mL.
- Sample Preparation (Solid Phase Extraction - SPE):
 - Take a known volume of the sample (e.g., 100 mL of water).
 - Spike the sample with the IS working solution to achieve a final concentration of 50 ng/mL.
 - Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.
 - Load the spiked sample onto the SPE cartridge.
 - Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.
 - Elute the analyte and internal standard with a suitable solvent (e.g., methanol or acetonitrile).
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
 - Reconstitute the residue in 500 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol/water with 0.1% formic acid).
 - Vortex and transfer to an HPLC vial for analysis.
- LC-MS/MS Analysis and Data Processing:
 - Inject the reconstituted sample into an LC-MS/MS system.
 - Develop a chromatographic method to separate the analyte from matrix components.

- Use Multiple Reaction Monitoring (MRM) mode on the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
- Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Diagram 3: Workflow for Quantitative Analysis via IDMS

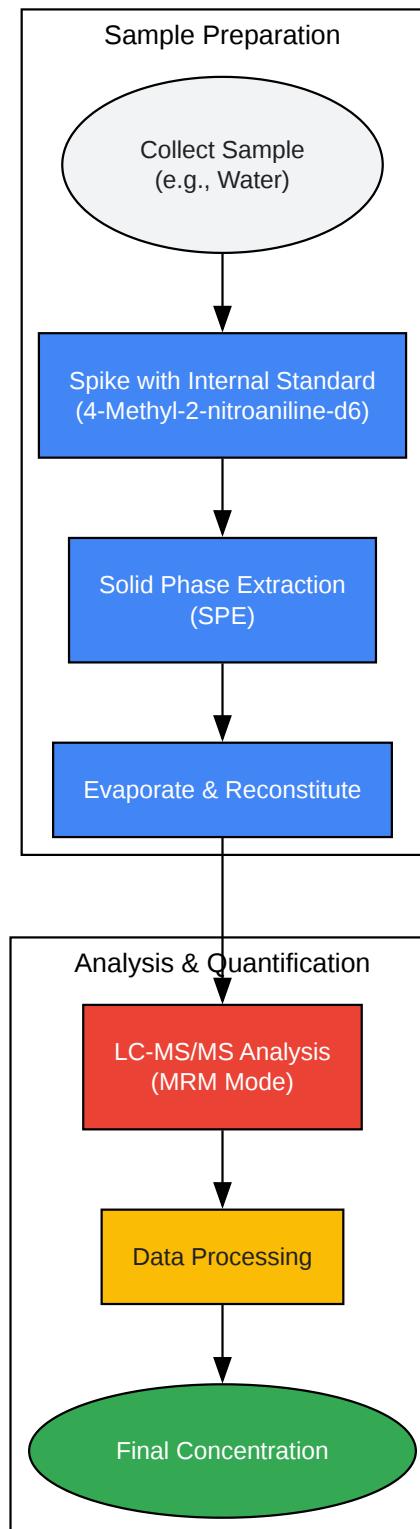

[Click to download full resolution via product page](#)

Diagram 3: Workflow for Quantitative Analysis via IDMS

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyl-2-nitroaniline 98 89-62-3 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinfo.com [nbinfo.com]
- 5. Growth and characterization of organic 4-methyl-2-nitroaniline single crystals for nonlinear optical applications | springerprofessional.de [springerprofessional.de]
- 6. 2-Methyl-4-nitroaniline | High-Purity Reagent [benchchem.com]
- 7. 4-METHYL-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 9. CAS NO - 89-62-3 | 4-Methyl-2-nitroaniline | Jay Finechem [jayfinechem.com]
- 10. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [High-Purity 4-Methyl-2-nitroaniline: Application Notes and Protocols for Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b134579#high-purity-4-methyl-2-nitroaniline-for-research-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com